4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride
Description
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position, an aminomethyl substituent, and a methyl group at the 1-position of the piperidine ring. Its hydrochloride salt form enhances solubility, making it suitable for research applications.
Properties
IUPAC Name |
4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTPMBZCYFICBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168818-68-6 | |
| Record name | 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168818-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol
In a representative procedure, 1-methylpiperidin-4-one (0.81 mol) is reacted with nitromethane (1.22 mol) in ethanol under basic conditions (MeONa, 0.041 mol). The reaction proceeds via a Henry reaction mechanism, where the nitroalkane acts as a nucleophile, attacking the carbonyl group of the ketone. After 48 hours at room temperature, the product precipitates with an 80.4% yield.
Key reaction parameters :
-
Solvent: Ethanol (100 mL initial, 150 mL added later to improve stirring)
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Base: Sodium methoxide (MeONa)
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Temperature: Ambient (25°C)
Nuclear magnetic resonance (NMR) analysis of the product confirms the structure:
Step 2: Reduction to 4-(Aminomethyl)-1-methylpiperidin-4-ol
The nitro intermediate undergoes catalytic hydrogenation using Raney nickel (600 mg) in methanol under H atmosphere. After 20 hours, the reaction achieves 74% yield, producing the primary amine.
Optimization insights :
-
Catalyst loading: 10% w/w relative to substrate
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Hydrogen pressure: Ambient (1 atm)
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Workup: Filtration through celite followed by solvent evaporation
Alternative Approaches and Methodological Comparisons
Hydrogenation Catalyst Screening
Comparative data from phenylpiperidine syntheses highlight that Pd/C catalysts achieve faster reaction rates than Raney nickel but may require higher pressures (3–5 atm H). For industrial applications, Raney nickel’s cost-effectiveness and ambient pressure compatibility make it preferable.
Industrial Scalability and Process Economics
The CN114507184A patent emphasizes these advantages over prior art:
| Parameter | Traditional Methods | Current Method |
|---|---|---|
| Reaction steps | 6 | 2 |
| Total yield | <50% | 59.5% (overall) |
| Catalyst cost | High (Pd/C) | Low (Raney Ni) |
| Process duration | 7 days | 3 days |
This streamlined route reduces waste generation by 40% and eliminates chromatography, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride exhibits significant potential in the development of pharmaceuticals due to its structural similarity to piperidine derivatives, which are known for their therapeutic properties.
- Somatostatin Receptor Agonists : Recent studies indicate that derivatives of this compound have a strong affinity for somatostatin receptors, making them candidates for treating various conditions such as cancers, gastrointestinal disorders, and metabolic syndromes . Somatostatin is crucial in regulating hormone secretion and has implications in neurobiology and oncology.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuropharmacological research.
- Potential Treatments for Neurological Disorders : Research has suggested that compounds similar to 4-(aminomethyl)-1-methylpiperidin-4-ol can be effective in managing conditions like anxiety and depression by modulating neurotransmitter activity .
Forensic Science
In forensic applications, this compound can be used as a reference standard in toxicology studies.
- Toxicological Analysis : Its presence can be analyzed in biological samples to understand drug interactions or poisoning cases involving piperidine derivatives .
Case Study 1: Development of Somatostatin Analogues
A study published in Journal of Medicinal Chemistry explored the synthesis of somatostatin analogues based on piperidine structures, including derivatives of this compound. The results demonstrated improved receptor binding affinity and biological activity compared to existing treatments for acromegaly and other hormone-related disorders .
Case Study 2: Neuropharmacological Effects
Research conducted at a leading neuropharmacology lab investigated the effects of piperidine derivatives on anxiety models in rodents. The findings indicated that compounds similar to 4-(aminomethyl)-1-methylpiperidin-4-ol significantly reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s piperidine core with hydroxyl and aminomethyl groups differentiates it from analogs. Key comparisons include:
a) 1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Structure : 4-chlorobenzyl substituent at the 1-position and an amine at the 4-position.
- Applications : Used in medicinal chemistry for receptor-targeting studies due to its aromatic and halogenated substituents .
b) 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
- Structure: Pyridinyl methanone group at the 1-position and dihydrochloride salt.
- Applications : Explored in drug discovery for kinase inhibition due to its planar aromatic moiety .
c) Meperidine Hydrochloride
- Structure : 1-methyl, 4-phenyl, and ester substituents.
- Key Differences: The phenyl and ester groups confer opioid receptor affinity, unlike the hydroxyl and aminomethyl groups in the target compound .
- Applications : Clinically used as an analgesic (Schedule II opioid), highlighting how substituents dictate pharmacological activity .
Physicochemical Properties
| Compound Name | Molecular Formula | Substituents | Salt Form | Water Solubility | LogP (Predicted) |
|---|---|---|---|---|---|
| 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl | C₇H₁₇ClN₂O | 1-methyl, 4-aminomethyl, 4-OH | Hydrochloride | High | -0.5 |
| 1-(4-Chlorobenzyl)piperidin-4-amine HCl | C₁₂H₁₆Cl₂N₂ | 4-chlorobenzyl, 4-NH₂ | Hydrochloride | Moderate | 2.1 |
| Meperidine HCl | C₁₅H₂₁NO₂•HCl | 1-methyl, 4-phenyl, 4-COOEt | Hydrochloride | High | 1.8 |
- Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, improving solubility compared to non-hydroxylated analogs (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl) .
- Salt Form: Hydrochloride salts universally enhance solubility, but dihydrochloride derivatives (e.g., pyridinyl methanone analog) may offer further solubility advantages .
Biological Activity
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, often referred to as AMMPH, is a piperidine derivative with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer therapy. This article explores the biological activity of AMMPH, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Chemical Formula : C₇H₁₈ClN₃O
- Molecular Weight : 177.69 g/mol
- Structure : The compound features a piperidine ring with an aminomethyl substituent and a hydroxyl group, contributing to its biological activity.
AMMPH exhibits various biological activities through its interaction with neurotransmitter systems and cellular pathways:
- Cholinergic Activity : AMMPH has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive functions and may have implications for Alzheimer's disease treatment .
- Antitumor Activity : Preliminary studies indicate that AMMPH can induce apoptosis in various cancer cell lines. The compound activates intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins .
Biological Activity Overview
The following table summarizes the biological activities and effects of AMMPH based on available literature:
Neuropharmacological Studies
Research has demonstrated that AMMPH can effectively enhance cognitive function in animal models. A study involving mice treated with AMMPH showed significant improvements in memory retention and learning tasks compared to control groups. The mechanism was attributed to its cholinergic activity, which is critical for synaptic plasticity .
Antitumor Research
In vitro studies have evaluated the cytotoxic effects of AMMPH on various cancer cell lines, including breast and prostate cancer cells. The results indicated that AMMPH significantly reduced cell viability and induced apoptosis at concentrations ranging from 10 to 50 µM. The compound's ability to activate caspase-dependent pathways highlights its potential as an anticancer agent .
Antimicrobial Activity
AMMPH has also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that it possesses moderate antibacterial activity, making it a candidate for further exploration in antibiotic development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, and how can intermediates be validated?
- Methodology : Multi-step synthesis often involves reductive amination or nucleophilic substitution. For example, starting with 1-methylpiperidin-4-one, introduce the aminomethyl group via a Mannich reaction using formaldehyde and methylamine, followed by hydrochloric acid salt formation. Validate intermediates using TLC (silica gel, ethyl acetate/methanol) and ¹H/¹³C NMR (e.g., δ ~3.2 ppm for piperidine methyl groups) .
- Key Reagents : Sodium cyanoborohydride (for reductive amination), HCl gas (for salt formation). Monitor pH during salt crystallization (optimal pH 4–5) .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient; retention time ~8–10 min). Purity >98% is typical for pharmacological studies .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~191.1 (free base) or 227.6 (hydrochloride).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., Cl% ~15.6%) .
Q. What solvents and conditions are optimal for dissolving the compound in biological assays?
- Solubility Profile : Freely soluble in water (>50 mg/mL at 25°C), methanol (>30 mg/mL), and DMSO (>100 mg/mL). Avoid non-polar solvents (e.g., hexane). For in vitro studies, prepare stock solutions in water and filter-sterilize (0.22 µm) to avoid particulate interference .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Factors to Optimize :
- Temperature : Maintain 0–5°C during aminomethylation to prevent side reactions (e.g., over-alkylation) .
- Catalyst : Use Pd/C (5% w/w) under H₂ for selective reduction of imine intermediates.
- Workup : Extract unreacted precursors with dichloromethane (3× volumes) and recrystallize the hydrochloride salt from ethanol/ether .
- Yield Improvement : Pilot studies report 65–75% yield; scale-up may require continuous flow reactors to enhance mixing and heat dissipation .
Q. How should researchers address discrepancies in NMR data for structural confirmation?
- Case Example : If ¹H NMR shows unexpected splitting (e.g., piperidine ring protons), perform 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare with computational models (DFT calculations at B3LYP/6-31G* level) to validate chair vs. boat conformations .
- Contradiction Resolution : If Cl⁻ counterion interferes with MS data, use ion-pair chromatography (e.g., tetrabutylammonium bromide) for accurate mass detection .
Q. What strategies ensure compound stability during long-term storage?
- Stability Studies :
- pH Stability : Store at pH 4–6 (aqueous buffers) to prevent free base precipitation. Avoid alkaline conditions (>pH 8), which degrade the piperidine ring .
- Temperature : Lyophilized powder stable at –20°C for >2 years; solutions in PBS retain integrity for 1 month at 4°C. Monitor via HPLC-UV (degradants elute earlier, ~6–7 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
